molecular formula C6H11O7Tm B7800383 Thulium triacetate

Thulium triacetate

Cat. No.: B7800383
M. Wt: 364.08 g/mol
InChI Key: GKCQSJXCECKBHO-UHFFFAOYSA-K
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Description

Thulium triacetate, also known as thulium(III) acetate, is a chemical compound with the formula Tm(CH₃COO)₃. It is the acetate salt of thulium, a rare earth element. This compound can exist in both an anhydrous form and a tetrahydrate form. This compound is known for its solubility in water and its crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thulium triacetate can be synthesized through the reaction of thulium oxide (Tm₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving thulium oxide in acetic acid, followed by evaporation of the solvent to obtain the crystalline product. The reaction can be represented as: [ \text{Tm}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Thulium triacetate undergoes various chemical reactions, including:

    Substitution Reactions: Reacting with trifluoroacetic acid to form thulium trifluoroacetate. [ \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{CF}_3\text{COOH} \rightarrow \text{Tm}(\text{CF}_3\text{COO})_3 + 3 \text{CH}_3\text{COOH} ]

    Complex Formation: Reacting with iron acetylacetonate to form hexagonal crystals of thulium iron oxide (TmFeO₃) at elevated temperatures (300°C). [ \text{Tm}(\text{CH}_3\text{COO})_3 + \text{Fe}(\text{C}_5\text{H}_7\text{O}_2)_3 \rightarrow \text{TmFeO}_3 + 3 \text{CH}_3\text{COOH} ]

Common Reagents and Conditions: Common reagents include trifluoroacetic acid and iron acetylacetonate. Reaction conditions often involve elevated temperatures and controlled environments to facilitate the desired transformations .

Major Products: The major products formed from these reactions include thulium trifluoroacetate and thulium iron oxide, both of which have distinct properties and applications .

Scientific Research Applications

Thulium triacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thulium triacetate involves its ability to form coordination complexes with various molecules. In biological systems, it can interact with proteins and enzymes, influencing their activity. In industrial applications, its role as a dopant enhances the properties of materials, such as increasing the efficiency of fiber amplifiers and improving the performance of lasers .

Comparison with Similar Compounds

    Thulium trifluoroacetate: Formed by reacting thulium triacetate with trifluoroacetic acid.

    Thulium iron oxide: Formed by reacting this compound with iron acetylacetonate.

Comparison: this compound is unique due to its versatility in forming various derivatives and its solubility in water. Compared to thulium trifluoroacetate, it is more commonly used as a precursor in synthesis. Thulium iron oxide, on the other hand, is valued for its magnetic properties and applications in materials science .

This compound stands out for its diverse applications and its ability to undergo various chemical transformations, making it a valuable compound in both research and industry.

Properties

IUPAC Name

thulium(3+);triacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCQSJXCECKBHO-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tm+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Tm
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725342
Record name Thulium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314041-04-8
Record name Thulium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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